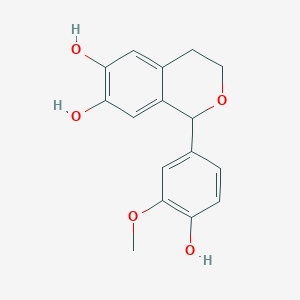
1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a benzopyran core with hydroxyl and methoxy functional groups.
Vorbereitungsmethoden
The synthesis of 1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditionsIndustrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzopyran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Wissenschaftliche Forschungsanwendungen
1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a subject of interest in studies related to enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in treating various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Vergleich Mit ähnlichen Verbindungen
1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- can be compared with other benzopyran derivatives such as:
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: This compound has a similar benzopyran core but differs in the position and type of functional groups.
2H-1-Benzopyran, 3,4-dihydro-: This compound lacks the hydroxyl and methoxy groups, resulting in different chemical and biological properties. The uniqueness of 1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- lies in its specific functional groups, which confer distinct reactivity and biological activity.
Eigenschaften
CAS-Nummer |
385444-85-9 |
|---|---|
Molekularformel |
C16H16O5 |
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
1-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-1H-isochromene-6,7-diol |
InChI |
InChI=1S/C16H16O5/c1-20-15-7-10(2-3-12(15)17)16-11-8-14(19)13(18)6-9(11)4-5-21-16/h2-3,6-8,16-19H,4-5H2,1H3 |
InChI-Schlüssel |
LVSSJKCTDCSHPX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C3=CC(=C(C=C3CCO2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


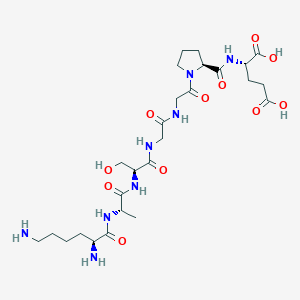
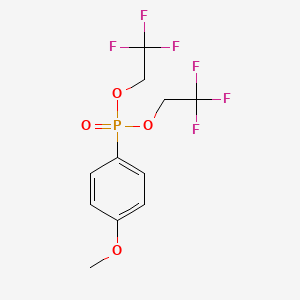
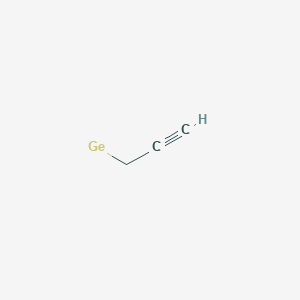
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)


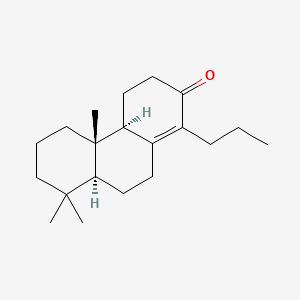
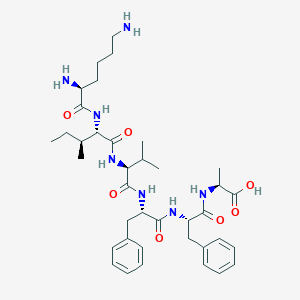
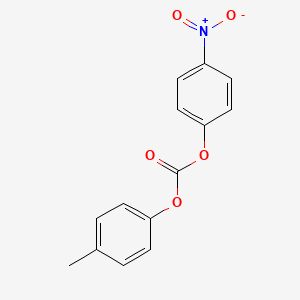
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
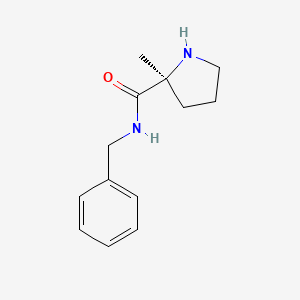

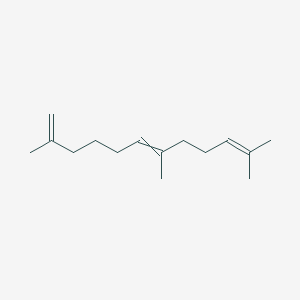
![N-{4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14246893.png)
